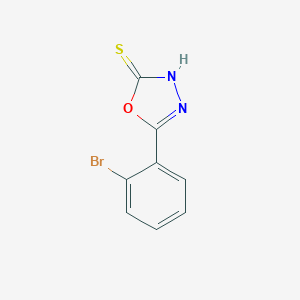

5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIURODGFCJJJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354470 | |

| Record name | 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-68-2, 161013-20-3 | |

| Record name | 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 5-(2-bromophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole core is a recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] The title compound serves as a versatile synthetic intermediate, featuring a bromine-substituted phenyl ring amenable to cross-coupling reactions and a reactive thiol group for further derivatization. This document outlines a reliable, two-step synthetic pathway commencing from 2-bromobenzoic acid, proceeding through a 2-bromobenzohydrazide intermediate.[2] We present a validated, step-by-step experimental protocol, discuss the underlying reaction mechanism, and detail a full suite of analytical techniques required for unambiguous structural elucidation, including IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this key molecular scaffold.

Introduction

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a cornerstone in modern medicinal chemistry due to its unique combination of properties.[3][4][5] Molecules incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][6] Its metabolic stability and ability to act as a hydrogen bond acceptor make it an attractive component in rational drug design.

Strategic Importance of this compound

The title compound is a strategically designed intermediate for library synthesis and lead optimization. It possesses two key points for chemical modification:

-

The 2-Bromophenyl Group: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents.

-

The 2-Thiol Group: This functionality exists in a tautomeric equilibrium with its thione form (5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione), with the thione form often predominating.[7][8][9] This group is a potent nucleophile, enabling straightforward S-alkylation, S-acylation, and the formation of Mannich bases, providing a gateway to a vast chemical space.[10]

Synthetic Strategy and Rationale

Retrosynthetic Analysis and Pathway Selection

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is most reliably achieved through the cyclization of an appropriate acid hydrazide with carbon disulfide in a basic medium.[7][9][11] This well-established one-pot reaction is known for its operational simplicity and consistently good yields.[11] Therefore, our retrosynthetic analysis identifies 2-bromobenzohydrazide as the key precursor. This hydrazide can be readily prepared from a 2-bromobenzoic acid derivative, such as an ester, by reaction with hydrazine hydrate.

Synthetic Workflow Overview

The overall synthetic process is a two-stage procedure starting from commercially available 2-bromobenzoic acid. The first stage involves the formation of the key intermediate, 2-bromobenzohydrazide. The second stage is the critical cyclization step to form the target 1,3,4-oxadiazole ring.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Hydrazine hydrate is highly toxic and corrosive. Carbon disulfide is extremely flammable and toxic.

Step 1: Synthesis of 2-Bromobenzohydrazide (C₇H₇BrN₂O)

This protocol is adapted from standard procedures for hydrazide formation.[2][12]

-

Esterification: A solution of 2-bromobenzoic acid (10.0 g, 49.7 mmol) in methanol (100 mL) is prepared in a 250 mL round-bottom flask. Concentrated sulfuric acid (2 mL) is added dropwise while cooling in an ice bath. The mixture is then refluxed for 4-6 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 2-bromobenzoate as an oil, which is used directly in the next step.

-

Hydrazinolysis: The crude methyl 2-bromobenzoate is dissolved in ethanol (80 mL). Hydrazine hydrate (80% solution, 7.5 mL, ~125 mmol) is added, and the mixture is refluxed for 8-10 hours, during which a white precipitate typically forms.

-

Isolation and Purification: The reaction mixture is cooled to room temperature, and the resulting white solid is collected by vacuum filtration. The solid is washed thoroughly with cold water and then a small amount of cold ethanol to remove impurities. The product, 2-bromobenzohydrazide, is dried under vacuum. Purity can be checked by melting point determination and TLC.

Step 2: Synthesis of this compound (C₈H₅BrN₂OS)

This protocol is a standard method for the synthesis of 1,3,4-oxadiazole-2-thiols.[13][14]

-

Reaction Setup: In a 250 mL round-bottom flask, 2-bromobenzohydrazide (5.0 g, 23.2 mmol) is dissolved in absolute ethanol (75 mL).

-

Reagent Addition: Potassium hydroxide (1.56 g, 27.8 mmol) dissolved in a minimal amount of water (~5 mL) is added to the flask, followed by the dropwise addition of carbon disulfide (1.8 mL, 29.8 mmol).

-

Reaction: The mixture is stirred at room temperature for 30 minutes and then refluxed for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After completion, the reaction mixture is cooled, and the volume is reduced by approximately half using a rotary evaporator. The concentrated solution is then poured into a beaker containing crushed ice (~200 g).

-

Acidification: The aqueous mixture is carefully acidified to a pH of ~5-6 using dilute hydrochloric acid. This is done dropwise with constant stirring, which results in the precipitation of the crude product.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed extensively with cold water to remove inorganic salts, and dried. The crude product is purified by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield this compound as a crystalline solid.

Mechanism of Cyclization

The formation of the 1,3,4-oxadiazole ring proceeds via a well-understood mechanism. The process is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of carbon disulfide. The resulting dithiocarbazate salt undergoes a base-catalyzed intramolecular cyclodehydration to yield the final heterocyclic product.

Caption: Proposed mechanism for the formation of the 1,3,4-oxadiazole ring.

Comprehensive Characterization

Unambiguous structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic and spectrometric methods.

Characterization Workflow

Caption: Systematic workflow for the characterization of the final product.

Summary of Analytical Data

The following table summarizes the key analytical data expected for the title compound, based on literature reports and theoretical predictions.[14][15][16]

| Analysis Technique | Parameter | Expected Observation |

| Physical | Appearance | White to off-white crystalline solid |

| Melting Point | Specific range (literature dependent, e.g., 124-126°C) | |

| IR (KBr, cm⁻¹) | N-H stretch | ~3100-3000 (Broad, characteristic of thione tautomer) |

| C=N stretch | ~1610-1590 (Oxadiazole ring) | |

| C-O-C stretch | ~1070-1050 (Oxadiazole ring) | |

| C=S stretch | ~1280-1250 (Thione group) | |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons | 7.40-7.90 (m, 4H, bromophenyl ring) |

| N-H proton | ~14.5 (s, 1H, exchangeable with D₂O, thione) | |

| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons | 120-135 (Multiple signals) |

| C₅-oxadiazole | ~155-160 (Attached to phenyl ring) | |

| C₂-oxadiazole (C=S) | ~175-180 (Characteristic thione carbon) | |

| Mass Spec. (EI-MS) | Molecular Ion [M]⁺ | m/z corresponding to C₈H₅BrN₂OS (256/258 for Br isotopes) |

Discussion and Insights

The successful synthesis via the described protocol yields a product whose analytical data is fully consistent with the structure of this compound.

-

Tautomerism: The spectroscopic data strongly supports the predominance of the thione tautomer in the solid state and in DMSO solution. The broad IR absorption around 3100 cm⁻¹ and the highly deshielded ¹H NMR signal around 14.5 ppm are characteristic of the N-H proton of the thione form. Furthermore, the ¹³C NMR signal observed far downfield (~178 ppm) is definitive for a thiocarbonyl (C=S) carbon.[8][17]

-

Synthetic Utility: The validation of this synthetic and characterization protocol provides researchers with reliable access to a valuable building block. The presence of the ortho-bromo substituent is particularly interesting, as it can be used to induce specific conformational constraints in downstream products or participate in cyclization reactions to form fused heterocyclic systems.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound. The two-step procedure, starting from 2-bromobenzoic acid, is efficient and utilizes common laboratory reagents. The comprehensive characterization workflow, employing IR, NMR, and Mass Spectrometry, provides a self-validating system to ensure the structural integrity and purity of the final compound. The protocols and data presented herein serve as a reliable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel therapeutics based on the 1,3,4-oxadiazole scaffold.

References

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Available at: [Link]

- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024).

- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. AL-Nahrain University, College of Science.

- Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses (RSC Publishing).

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Process for the production of thiocarbohydrazide.

-

Synthesis and Screening of New[7][18][19]Oxadiazole,[3][7][19]Triazole, and[3][7][19]Triazolo[4,3-b][3][7][19]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega. Available at: [Link]

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

-

Reaction of carbohydrazide with carbon disulphide; Hydrazine Carbodithio Potassium Salt. (2008). ResearchGate. Available at: [Link]

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

-

Synthesis and Screening of New[7][18][19]Oxadiazole,[3][7][19]Triazole, and[3][7][19]Triazolo[4,3-b][3][7][19]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Center for Biotechnology Information. Available at: [Link]

- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.

- Synthesis and Characterization of 1,3,4-oxadiazole Derivatives using an Ultrasonic Technique. (2018). Al-Mustansiriyah Journal of Science.

- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | 41421-19-6. Benchchem.

- Preparation method of 2-bromophenylhydrazine hydrochloride.

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2023). National Center for Biotechnology Information. Available at: [Link]

- Benzohydrazides: As potential bio-active agents. (2018).

- This compound. PubChemLite.

- Reaction of carbohydrazide with carbon disulphide; Hydrazine Carbodithio Potassium Salt.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Preparation method for 2-bromophenylhydrazine.

- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences.

- This compound.

- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.

-

2-Bromobenzohydrazide. PubChem. Available at: [Link]

- A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.

- Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry.

Sources

- 1. ijper.org [ijper.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. journalspub.com [journalspub.com]

- 7. jchemrev.com [jchemrev.com]

- 8. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. PubChemLite - this compound (C8H5BrN2OS) [pubchemlite.lcsb.uni.lu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 19. Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol: Synthesis, Properties, and Therapeutic Potential

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility. Among the privileged five-membered heterocycles, the 1,3,4-oxadiazole core has garnered significant attention. Its inherent metabolic stability and capacity for diverse functionalization make it a cornerstone in the design of innovative therapeutic agents. This technical guide focuses on a particularly compelling derivative: 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol. The strategic incorporation of a bromine atom on the phenyl ring and a thiol group on the oxadiazole nucleus imparts unique physicochemical characteristics and opens a gateway to a wide spectrum of biological activities. This document serves as an in-depth resource, elucidating the synthesis, physicochemical properties, and potential applications of this promising compound, thereby empowering researchers in their quest for next-generation therapeutics.

I. Synthesis and Structural Elucidation: A Pathway to a Privileged Scaffold

The synthesis of this compound is a well-established multi-step process that begins with the readily available 2-bromobenzoic acid. The following protocol outlines a reliable and efficient synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2-Bromobenzoic Acid

-

To a solution of 2-bromobenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture for 4-6 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product, methyl 2-bromobenzoate, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrazinolysis to 2-Bromobenzohydrazide

-

Dissolve the crude methyl 2-bromobenzoate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (80-99%) (2.5-3.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture vigorously for 3-5 hours.

-

The precipitated solid, 2-bromobenzohydrazide, is filtered, washed with cold ethanol, and dried under vacuum.

Step 3: Cyclization to this compound

-

To a solution of 2-bromobenzohydrazide (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol, add carbon disulfide (CS₂) (3.0 eq).

-

Reflux the resulting mixture until the evolution of hydrogen sulfide (H₂S) gas ceases (typically 8-12 hours), which can be monitored using lead acetate paper.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid (HCl) to a pH of 2-3.

-

The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield pure this compound.

Causality Behind Experimental Choices:

-

The acid-catalyzed esterification in Step 1 is a classic and efficient method for converting carboxylic acids to their corresponding esters, which are more reactive towards hydrazinolysis.

-

Hydrazine hydrate is a potent nucleophile that readily reacts with the ester in Step 2 to form the stable hydrazide intermediate.

-

In Step 3, the basic conditions facilitated by potassium hydroxide are crucial for the reaction between the hydrazide and carbon disulfide, leading to the cyclization and formation of the 1,3,4-oxadiazole-2-thiol ring. Subsequent acidification is necessary to protonate the thiolate and precipitate the final product.

Structural Confirmation:

The unambiguous identification of the synthesized compound is achieved through a combination of modern spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Reveals the characteristic signals of the aromatic protons of the bromophenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule, including the distinct signals for the carbons of the oxadiazole ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Shows characteristic absorption bands for the N-H, C=N, C-O-C, and the thione (C=S) or thiol (S-H) groups, indicative of the thiol-thione tautomerism inherent in this class of compounds.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Diagram of Synthetic Workflow:

Caption: Synthetic pathway for this compound.

II. Physicochemical Properties: A Foundation for Drug Development

A comprehensive understanding of the physicochemical properties of a potential drug candidate is fundamental to predicting its pharmacokinetic profile and formulating it into an effective therapeutic.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Expected Range | Method of Determination | Significance in Drug Development |

| Molecular Formula | C₈H₅BrN₂OS | Calculation from Structure | Defines the elemental composition and molecular weight.[1] |

| Molecular Weight | 271.11 g/mol | Mass Spectrometry | Influences diffusion, bioavailability, and formulation characteristics. |

| Melting Point | ~190-196 °C (estimated) | Capillary Melting Point Apparatus | An indicator of purity and solid-state stability. The melting point of the isomeric 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol is reported to be in this range.[2] |

| pKa | ~4.5 - 5.5 | UV-Vis Spectrophotometry | Governs the ionization state at physiological pH, which is critical for solubility, membrane permeability, and receptor binding. |

| XlogP (Predicted) | 2.7 | Computational (PubChem) | A measure of lipophilicity, which is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[1] |

| Aqueous Solubility | Low | Experimental (e.g., shake-flask method) | Impacts bioavailability and dictates the need for formulation strategies to enhance solubility. Aryl-substituted oxadiazoles generally exhibit low water solubility.[3] |

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol provides a robust method for determining the pKa of ionizable compounds with a chromophore.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 3 to 12.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

-

Sample Preparation in 96-Well Plate:

-

Add the buffer solutions to the wells of a 96-well UV-transparent microplate.

-

Add a small, fixed volume of the compound's stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤2% v/v) to minimize its effect on the pH and spectral properties.[4]

-

Include blank wells containing only the buffer solutions for background correction.

-

-

UV Spectra Acquisition: Record the UV-Vis absorption spectra of each well over a suitable wavelength range (e.g., 230-500 nm) using a microplate reader.[4]

-

Data Analysis:

-

Plot the absorbance at a selected wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH.

-

The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[5][6] This can be determined by fitting the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation).[6]

-

Trustworthiness of the Protocol: This method is self-validating as the presence of a clear isosbestic point in the overlaid spectra at different pH values indicates a simple two-component equilibrium between the protonated and deprotonated forms of the molecule. The use of a 96-well plate allows for high-throughput analysis and the inclusion of multiple replicates for statistical robustness.[4]

III. Potential Therapeutic Applications: A Scaffold of Diverse Bioactivity

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities.[7] The presence of the bromophenyl and thiol substituents in the target compound suggests significant potential in several therapeutic areas.

-

Antimicrobial Activity: The thiol group can interact with microbial enzymes, while the lipophilic bromophenyl moiety can facilitate penetration of bacterial and fungal cell membranes. Numerous 1,3,4-oxadiazole derivatives have reported potent antimicrobial effects.

-

Anticancer Activity: The planar heterocyclic system can intercalate with DNA, and the thiol group can potentially inhibit key enzymes involved in cancer cell proliferation. Bromophenyl-containing heterocyclic compounds have shown promising anticancer activity.

-

Anti-inflammatory Activity: The 1,3,4-oxadiazole scaffold has been explored for its anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Diagram of a Hypothetical Drug Discovery Workflow:

Caption: A streamlined workflow for early-stage drug discovery.

IV. Future Directions and Conclusion

V. References

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

-

Pharmapproach. 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. [Link]

-

ACS Publications. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

Scribd. UV-Vis Spectrometry for Chemists. [Link]

-

National Center for Biotechnology Information. Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

National Center for Biotechnology Information. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

-

Human Journals. 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. [Link]

-

PubChem. This compound. [Link]

-

MDPI. 5-Furan-2yl[4][5][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][5][6]triazole-3-thiol and Their Thiol-Thione Tautomerism. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

Sources

- 1. PubChemLite - this compound (C8H5BrN2OS) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Spectral Analysis of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol: A Guide to Structural Elucidation

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the analytical techniques used for the structural confirmation of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS No: 203268-68-2).[1] As a molecule of interest in medicinal chemistry and materials science, unambiguous structural verification is paramount.[2][3] This document offers an in-depth analysis of expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, focusing on the causality behind experimental choices and the logic of spectral interpretation to provide a self-validating analytical framework.

Introduction: The Analytical Imperative

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The introduction of a 2-bromophenyl substituent and a thiol group creates a molecule with unique electronic and steric properties, making it a valuable intermediate for further chemical elaboration.

Accurate structural elucidation is the bedrock of chemical research and development. It ensures that biological and physical data are correctly attributed to the molecule , maintaining the integrity of subsequent research. This guide details the application of three core analytical techniques—IR, NMR, and MS—to provide orthogonal data points that, when integrated, confirm the identity and purity of this compound.

A critical aspect of this molecule's chemistry is its potential for thiol-thione tautomerism. Spectroscopic evidence often indicates that in the solid state and in solution, the thione form is predominant.[6][7] This equilibrium is a key consideration in the interpretation of all spectral data.

Caption: Thiol-Thione Tautomerism of the title compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Causality: ATR-FTIR is chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine identity confirmation.

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the dominant thione tautomer. The key is the presence of a distinct N-H stretching vibration and the absence or very weak intensity of an S-H stretch.

Table 1: Predicted IR Absorption Bands for 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thione

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3300 | Medium | N-H Stretch (Thione form) | Broad absorption characteristic of an N-H bond, often involved in hydrogen bonding. Its presence strongly supports the thione tautomer.[8] |

| ~3050 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the bromophenyl ring. |

| ~2550 | Weak/Absent | S-H Stretch (Thiol form) | The thiol stretch is typically weak.[9] Its absence or very low intensity further confirms the predominance of the thione form. |

| ~1610 | Strong | C=N Stretch | Corresponds to the endocyclic C=N bond of the oxadiazole ring.[8] |

| ~1550 | Strong | Aromatic C=C Stretch | Skeletal vibrations of the phenyl ring. |

| ~1250 | Strong | C=S Stretch (Thione) | A key indicator for the thione tautomer.[8] |

| ~1100 | Strong | C-O-C Stretch | Asymmetric stretch of the ether-like linkage within the oxadiazole ring.[9] |

| ~750 | Strong | C-H Out-of-Plane Bend (Ortho-disubstituted) | Strong band characteristic of the 1,2-disubstituted aromatic ring. |

| ~650 | Medium | C-Br Stretch | Typical region for carbon-bromine stretching vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Solvent Choice: DMSO-d₆ is an excellent choice as it effectively solubilizes many heterocyclic compounds and its residual proton signal (at ~2.50 ppm) does not typically interfere with signals of interest. Importantly, it is a hydrogen bond acceptor, which can slow the exchange rate of the N-H proton, making it observable as a broader peak.

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to obtain ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals from the aromatic protons and a downfield signal from the N-H proton of the thione tautomer.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.0 | Broad Singlet | 1H | N-H (Thione) | The acidic proton on the nitrogen of the thione tautomer is highly deshielded and often appears as a broad signal due to quadrupole broadening and chemical exchange. Similar compounds show this signal well downfield.[6] |

| ~7.8-8.0 | Multiplet | 2H | Aromatic Protons | The four protons on the 2-bromophenyl ring will appear as a complex multiplet. The ortho-substitution pattern breaks the symmetry, leading to distinct signals for each proton that couple with each other. The protons ortho and para to the electron-withdrawing oxadiazole ring will be further downfield. |

| ~7.4-7.6 | Multiplet | 2H | Aromatic Protons | Continuation of the complex multiplet for the aromatic protons. |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C=S | The thione carbon is highly deshielded and characteristic of this functional group. |

| ~155 | C5-Oxadiazole | The oxadiazole carbon attached to the bromophenyl ring. Chemical shifts for C2 and C5 in the oxadiazole ring are typically in the 155-165 ppm range.[10][11] |

| ~134, 132, 130, 128 | Aromatic CH | Four distinct signals are expected for the four protonated carbons of the aromatic ring. |

| ~125 | Aromatic C-C | The quaternary carbon of the phenyl ring attached to the oxadiazole ring. |

| ~118 | C-Br | The carbon atom directly bonded to the bromine atom is shielded relative to the other aromatic carbons due to the "heavy atom effect," but its exact position can vary. |

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the molecular structure.

Experimental Protocol: Electron Impact (EI) Mass Spectrometry

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe, where it is heated under vacuum to promote volatilization.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing fragmentation.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Causality: EI is a "hard" ionization technique that provides rich fragmentation data, which is invaluable for structural confirmation, complementing the molecular weight information.

Interpretation of the Mass Spectrum

The most definitive feature in the mass spectrum of this compound will be the isotopic signature of bromine.

-

Molecular Ion Peak: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[12] Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units: the [M]⁺• peak at m/z 256 and the [M+2]⁺• peak at m/z 258. This doublet is an unmistakable indicator of a compound containing one bromine atom.

-

Fragmentation Pattern: Aromatic rings are stable, so the molecular ion peak is expected to be prominent.[13] Common fragmentation pathways involve the cleavage of the heterocyclic ring and loss of the bromine atom.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Rationale |

| 256 / 258 | [C₈H₅BrN₂OS]⁺• | Molecular ion peak doublet, confirming the molecular formula and the presence of one bromine atom.[12] |

| 177 | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation for alkyl and aryl halides.[14] |

| 183 / 185 | [C₇H₄BrN]⁺• | Fragment corresponding to the bromobenzonitrile cation, resulting from cleavage of the oxadiazole ring. |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation, a stable aromatic fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of benzene derivatives, though less intense here due to the substituent. |

Integrated Analytical Workflow

No single technique is sufficient for absolute structural confirmation. The strength of this analysis lies in the integration of orthogonal data, as illustrated below.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectral analysis of this compound provides a clear and consistent picture of its molecular structure. IR spectroscopy confirms the presence of key functional groups and strongly supports the predominance of the thione tautomer. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, revealing the ortho-substitution pattern of the phenyl ring. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of bromine. The convergence of these three independent analytical methods provides the authoritative and trustworthy data required for confident structural assignment in research and development settings.

References

-

Matrix Fine Chemicals. This compound. [Link]

- Al-Saidi, S. F. (2015). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Nahrain University, College of Science.

- C.N.R. Rao. (1963). Chemical Applications of Infrared Spectroscopy. Academic Press.

-

Demirbas, N., et al. (2005). 5-Furan-2yl[1][15][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][16][17]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(1), 55-65. [Link]

- D'hooge, W., et al. (2011). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Magnetic Resonance in Chemistry, 49(10), 643-648.

-

Gomha, S. M., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(30), 18765-18774. [Link]

- Husain, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

-

Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. [Link]

-

Kucukislamoglu, M., et al. (2017). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

NIST. Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Isotope Effects. [Link]

- Pervez, H., et al. (2011). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chilean Chemical Society, 56(2), 675-679.

-

ResearchGate. ¹H NMR spectrum of compound 4. [Link]

-

ResearchGate. Spectral and Biological investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. [Link]

- Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61.

- RJPT. (2020). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research J. Pharm. and Tech., 13(12), 6041-6045.

-

Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

PubChem. This compound. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. This compound | CAS 203268-68-2 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. ijari.org [ijari.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. whitman.edu [whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. tandfonline.com [tandfonline.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiol-thione tautomerism in 5-aryl-1,3,4-oxadiazole-2-thiols

An In-Depth Technical Guide to Thiol-Thione Tautomerism in 5-Aryl-1,3,4-Oxadiazole-2-Thiols

Abstract

The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of pharmacological activities.[1][2] A fundamental aspect of its chemical nature, which dictates its biological interactions, is the existence of thiol-thione tautomerism. This guide provides a comprehensive technical exploration of this phenomenon, synthesizing evidence from spectroscopic, crystallographic, and computational analyses. We establish that these compounds overwhelmingly exist in the thermodynamically stable thione form, a critical insight for rational drug design and development. This document serves as a practical reference, offering detailed experimental protocols and explaining the causality behind the analytical choices, thereby empowering researchers to confidently characterize and utilize this privileged heterocyclic system.

The Central Equilibrium: Thiol vs. Thione

Tautomerism refers to the dynamic equilibrium between two readily interconvertible structural isomers.[3][4] For 5-aryl-1,3,4-oxadiazole-2-thiols, this equilibrium involves the migration of a proton between a sulfur atom (the thiol form) and a nitrogen atom (the thione form).

While both forms are theoretically possible, a confluence of experimental and theoretical data confirms that the equilibrium lies heavily in favor of the thione tautomer .[5][6] This preference is rooted in the greater thermodynamic stability derived from the formation of a robust C=S double bond and the N-H bond compared to the alternative arrangement. Computational studies consistently corroborate this, showing the thione form to be lower in energy.[7][8] Understanding this structural preference is not merely academic; it is paramount for drug development, as the tautomeric form dictates the molecule's hydrogen bonding capabilities, physicochemical properties, and ultimately, its interaction with biological targets.

Caption: Thiol-Thione tautomeric equilibrium in 5-aryl-1,3,4-oxadiazoles.

Synthesis: A Reliable Pathway to the Thione Core

The most prevalent and efficient method for synthesizing 5-aryl-1,3,4-oxadiazole-2-thiols involves a one-pot cyclization reaction.[9][10] This approach leverages the nucleophilicity of an aryl acid hydrazide and its subsequent reaction with carbon disulfide in a basic medium.

The causality of the reaction steps is key:

-

Base-Catalyzed Deprotonation: A strong base, typically potassium hydroxide (KOH) in ethanol, deprotonates the terminal nitrogen of the acid hydrazide, enhancing its nucleophilicity.

-

Nucleophilic Attack: The activated hydrazide attacks the electrophilic carbon of carbon disulfide (CS₂) to form a potassium dithiocarbazinate salt intermediate.

-

Intramolecular Cyclization & Dehydration: Upon heating, this intermediate undergoes an intramolecular cyclization. The loss of a water molecule and hydrogen sulfide leads to the formation of the stable 1,3,4-oxadiazole ring. The final product precipitates upon acidification of the reaction mixture.

Caption: General workflow for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiones.

Protocol 2.1: Synthesis of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione

-

Reagent Preparation: Dissolve potassium hydroxide (0.06 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

-

Addition of Hydrazide: To this solution, add benzoyl hydrazide (0.05 mol) and stir until fully dissolved.

-

Carbon Disulfide Addition: Slowly add carbon disulfide (0.06 mol) to the mixture. Caution: CS₂ is volatile and flammable. Perform in a well-ventilated fume hood.

-

Reflux: Heat the mixture under reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion, concentrate the reaction mixture by removing the solvent under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting solid residue in cold water (150 mL). Acidify the solution to pH 2-3 with dilute hydrochloric acid (4N HCl). A solid precipitate will form.

-

Isolation and Purification: Filter the precipitate using a Büchner funnel, wash thoroughly with cold distilled water, and dry. Recrystallize the crude product from ethanol to obtain pure crystals.[9]

A Multi-Technique Approach to Tautomer Identification

A definitive assignment of the predominant tautomer requires a self-validating system where evidence from multiple, independent analytical techniques converges.

Caption: Convergent workflow for the characterization of the tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating tautomeric forms in solution, as the proton exchange between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species if present.[11][12]

Protocol 3.1.1: NMR Analysis

-

Sample Preparation: Prepare a solution of the purified compound (~10-15 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of heterocyclic compounds and because the N-H proton signal is typically sharp and well-resolved.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Pay close attention to the downfield region (10-15 ppm). The presence of a broad, D₂O-exchangeable singlet in this region is characteristic of the N-H proton of the thione form.[9] The absence of a signal in the typical S-H region (1.5-4.0 ppm) argues against the thiol form.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The key diagnostic signal is the carbon of the C=S group, which appears at a very downfield chemical shift, typically in the range of 175-190 ppm, confirming the thione structure.[13]

| NMR Data Summary for Thione Form | |

| Nucleus | Typical Chemical Shift (δ, ppm) |

| ¹H (NH ) | 12.5 - 14.7 (broad singlet, DMSO-d₆)[9] |

| ¹³C (C =S) | 178 - 187[13] |

| ¹³C (Oxadiazole C5) | 155 - 165 |

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid, solid-state confirmation based on the vibrational frequencies of key functional groups.

Protocol 3.2.1: IR Analysis (KBr Pellet)

-

Sample Preparation: Mix a small amount of the dry compound (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Spectrum Acquisition: Obtain the IR spectrum. The absence of a distinct stretching band for the S-H bond (typically found at 2500-2600 cm⁻¹) is strong evidence against the thiol tautomer.[6] Conversely, the presence of a broad N-H stretching band (around 3100-3200 cm⁻¹) and a C=S stretching band (around 1200-1300 cm⁻¹) supports the thione form.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. It is the gold standard for locating atoms precisely, including the migratory proton. Numerous studies on 5-aryl-1,3,4-oxadiazole-2-thiols have confirmed that the proton resides on the N3 atom of the oxadiazole ring, definitively establishing the thione structure.[14][15][16] The analysis also reveals crucial information about intermolecular interactions, such as N-H···S or N-H···N hydrogen bonds, which stabilize the crystal lattice.[15]

Implications for Drug Design and Development

The confirmation of the dominant thione tautomer has profound and practical consequences for medicinal chemists.

-

Receptor Interactions: The thione form presents a specific array of hydrogen bond donors (N-H) and acceptors (C=S, ring oxygen, and nitrogen atoms). This is fundamentally different from the thiol form (S-H donor). Molecular modeling and docking studies aimed at predicting binding modes must use the correct, lower-energy thione tautomer to be accurate.

-

Physicochemical Properties: The thione form is generally more polar than the thiol form. This influences critical ADME (Absorption, Distribution, Metabolism, Excretion) properties such as solubility, lipophilicity (LogP), and membrane permeability.

-

Chemical Reactivity and Derivatization: The structure dictates the site of reactivity. The thione tautomer readily undergoes N-alkylation or aminomethylation (Mannich reaction) at the N3 position.[17] If the thiol form were present, S-alkylation would be the expected pathway. The observed N-alkylation provides further chemical proof for the predominance of the thione structure.

Conclusion

The tautomeric state of 5-aryl-1,3,4-oxadiazole-2-thiols is not an ambiguous equilibrium but a well-defined structural reality. A robust body of evidence from NMR, IR, X-ray crystallography, and computational chemistry overwhelmingly demonstrates that these molecules exist as the thione tautomer in both solution and the solid state. For professionals in drug discovery and development, this knowledge is critical. It provides the accurate structural foundation necessary for designing next-generation therapeutics, enabling precise molecular modeling, predictable synthesis of derivatives, and a clearer understanding of structure-activity relationships.

References

-

Karami, K., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Structure: THEOCHEM. [Link]

-

Hussein, M. A., et al. (2018). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. [Link]

-

Elguero, J., et al. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry. [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research. [Link]

-

Karpenko, Y., et al. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazol-2-thione with acridine 9(10H)-one. Chemistry & Chemical Technology. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

-

Bhat, M. A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences. [Link]

-

Zâna, A., et al. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

Glomb, T., & Świątek, P. (2021). 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives with antibacterial activity (part 1). ResearchGate. [Link]

-

Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Academic Journals and Conferences. [Link]

-

Gomha, S. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]

-

Pop, R., et al. (2014). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. [Link]

-

Karpenko, Y., et al. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]

-

Du, M., et al. (2004). 5-(4-Pyridyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E. [Link]

-

Tantry, S. J., et al. (2014). Direct and Solvent-Assisted Thione-Thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-Oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. DSpace Repository. [Link]

-

Onkol, T., et al. (2017). Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. ResearchGate. [Link]

-

A novel practical and efficient catalyst-free method for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols... ResearchGate. [Link]

-

Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. SciSpace. [Link]

-

Gomha, S. M., et al. (2021). Synthesis and Screening of New[7][18][19]Oxadiazole,[7][17][19]Triazole, and[7][17][19]Triazolo[4,3-b][7][17][19]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules. [Link]

-

Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. ResearchGate. [Link]

-

Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles. [Link]

-

Ghasemi, J., et al. (2012). Quantum chemical study of tautomeric equilibriums, intramolecular hydrogen bonds, and π-electron delocalization in the first singlet and triplet excited states of 2-selenoformyl-3-thioxo-propionaldehyde. Structural Chemistry. [Link]

-

Chen, D., et al. (2012). X-ray Structural Analysis of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. [Link]

-

Bhat, M. A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

-

Tautomerism in aromatic heterocycles. Química Orgánica.org. [Link]

-

Pop, R., et al. (2014). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Semantic Scholar. [Link]

-

Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study. LookChem. [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

-

Ikizler, A. A., et al. (2005). 5-Furan-2yl[7][18][19]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][17][19] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. [Link]

-

Ikizler, A. A., et al. (2005). 5-Furan-2yl[7][18][19]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][17][19] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [Link]

-

Explain tautomerism in heterocycles. Filo. [Link]

-

Ikizler, A. A., et al. (2005). 5-Furan-2yl[7][18][19]oxadiazole-2-thiol, 5-furan-2yl-4H[7][17][19] triazole-3-thiol and their thiol-thione tautomerism. Molecules. [Link]

-

Ikizler, A. A., et al. (2005). 5-Furan-2yl[7][18][19]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][17][19] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

-

Wang, B., et al. (2012). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Molecules. [Link]

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Conference Paper. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Explain tautomerism in heterocycles | Filo [askfilo.com]

- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 9. asianpubs.org [asianpubs.org]

- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 13. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Direct and solvent-assisted thione–thiol tautomerism in 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and molecular modeling study-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

An In-Depth Technical Guide to 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] This scaffold is considered a "privileged structure" due to its broad range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5] Its stability and ability to act as a bioisostere for amide and ester groups make it a valuable component in drug design.[1][4] this compound is a notable derivative, incorporating a reactive thiol group and a bromophenyl moiety, which can serve as a versatile building block for more complex molecules in pharmaceutical and agrochemical development.

Physicochemical Properties and Identification

A clear identification of this compound is crucial for any research and development endeavor. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 203268-68-2[6] |

| Molecular Formula | C₈H₅BrN₂OS[6][7] |

| Molecular Weight | 257.11 g/mol [6][7] |

| IUPAC Name | This compound[6] |

| Alternate Name | 5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione[7] |

| InChI Key | UIURODGFCJJJFY-UHFFFAOYSA-N[7] |

| SMILES | C1=CC=C(C(=C1)C2=NNC(=S)O2)Br[7] |

Synthesis and Mechanistic Insights

The most common and effective method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is through the cyclization of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[1][8][9] This method is widely applicable for a variety of 1,3,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis starting from the corresponding acid hydrazide.

Step 1: Preparation of 2-Bromobenzohydrazide

-

2-Bromobenzoic acid is esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl 2-bromobenzoate.

-

The resulting ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to produce 2-bromobenzohydrazide.[10]

Step 2: Cyclization to form this compound

-

Dissolve 2-bromobenzohydrazide (1 equivalent) in absolute ethanol.

-

To this solution, add carbon disulfide (CS₂) (a slight excess, ~1.1 equivalents).

-

Add a solution of potassium hydroxide (KOH) (1 equivalent) in water.

-

The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).[10]

-

After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

-

The resulting solid is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

-

The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Structural Elucidation and Characterization

The confirmation of the synthesized compound's structure is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl ring. The chemical shifts and splitting patterns will be indicative of the ortho substitution. |

| ¹³C NMR | Resonances for the eight carbon atoms in the molecule, including those of the bromophenyl ring and the two carbons of the oxadiazole ring. |

| IR Spectroscopy | Characteristic absorption bands for the S-H stretch (~2550-2600 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹), and C-O-C stretch of the oxadiazole ring.[10] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (257.11 m/z), showing the characteristic isotopic pattern for a bromine-containing molecule. |

Key Chemical Feature: Thiol-Thione Tautomerism

A significant characteristic of 5-substituted-1,3,4-oxadiazole-2-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[1][9] While studies suggest the thione form often predominates in the solid state, the presence of this equilibrium is crucial for its reactivity.[1]

The thiol form possesses a nucleophilic sulfur atom, making it a versatile synthetic handle for introducing various substituents. This allows for the creation of a library of derivatives with potentially diverse biological activities.

Tautomeric Equilibrium Diagram

Caption: Thiol-Thione tautomerism in the target compound. (Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.)

Applications in Drug Discovery and Development

The 1,3,4-oxadiazole nucleus is a cornerstone in the development of new therapeutic agents.[4] Derivatives have shown a wide spectrum of biological activities.

-

Antimicrobial and Antifungal Activity: The oxadiazole ring is present in numerous compounds with demonstrated efficacy against various bacterial and fungal strains.[1][10] The thiol group can be derivatized to enhance this activity.

-

Anticancer Potential: Many 1,3,4-oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines.[1][11] The 2-bromophenyl moiety can be exploited for further modifications, such as in palladium-catalyzed cross-coupling reactions, to generate novel anticancer candidates.

-

Anti-inflammatory Properties: Several compounds containing the 1,3,4-oxadiazole scaffold have shown potential in reducing inflammation.[5][8]

The thiol group in this compound is particularly important as it allows for S-alkylation or S-acylation, leading to the synthesis of new chemical entities with modulated pharmacokinetic and pharmacodynamic profiles.[11]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its structural features, including the privileged 1,3,4-oxadiazole core, the reactive thiol group, and the functionalizable bromophenyl ring, make it a compound of significant interest for researchers in drug discovery and materials science. The well-established synthetic routes and the potential for a wide range of chemical modifications position this molecule as a valuable intermediate in the quest for novel bioactive compounds.

References

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12).

- 5-(4-bromophényl)-1,3,4-oxadiazole-2-thiol. Chem-Impex.

- 5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-THIOL [203342-22-7]. King-Pharm.

- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. National Institutes of Health.

- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | 41421-19-6. Benchchem.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.

- This compound. PubChemLite.

- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol | 41421-19-6. J&K Scientific.

- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles.

- 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol. CymitQuimica.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- 5-(3-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-THIOL. Matrix Fine Chemicals.

- This compound. Matrix Fine Chemicals.

- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025-06-25).

- 5-Phenyl-1,3,4-oxadiazole-2-thiol. PubChem.

- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. isca.me [isca.me]

- 3. ijper.org [ijper.org]

- 4. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | CAS 203268-68-2 [matrix-fine-chemicals.com]

- 7. PubChemLite - this compound (C8H5BrN2OS) [pubchemlite.lcsb.uni.lu]

- 8. jchemrev.com [jchemrev.com]

- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol: Molecular Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-(2-Bromophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. We will delve into its molecular architecture, physicochemical properties, synthesis, and potential therapeutic applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, which are crucial for drug-receptor interactions.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of a thiol group at the 2-position and a 2-bromophenyl moiety at the 5-position of the oxadiazole ring in the title compound, this compound, is anticipated to modulate its biological activity and pharmacokinetic profile.

Molecular Structure and Chemical Formula

The molecular structure of this compound is characterized by a central five-membered 1,3,4-oxadiazole ring. This ring is substituted at the 5-position with a phenyl group that is brominated at the ortho (2) position. A thiol (-SH) group is attached to the 2-position of the oxadiazole ring.

Chemical Formula: C₈H₅BrN₂OS[5]

Molecular Weight: 257.11 g/mol [5][6]

IUPAC Name: this compound[5]

CAS Number: 203268-68-2[5]

An important characteristic of 2-thiol substituted 1,3,4-oxadiazoles is the existence of thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form and the thione form, 5-(2-bromophenyl)-3H-1,3,4-oxadiazole-2-thione. Spectroscopic evidence for similar compounds suggests that the thione tautomer is often the predominant form in solution.[7]

Physicochemical Properties and Spectroscopic Characterization

| Property | Predicted Value/Characteristic | Rationale/Reference Analog |

| Physical State | Solid | 1,3,4-oxadiazole derivatives are typically crystalline solids. |

| Melting Point | >200 °C | Similar substituted 1,3,4-oxadiazole-2-thiols exhibit high melting points. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The aromatic nature of the compound suggests this solubility profile. |

| pKa | Acidic (due to the thiol/thione proton) | The thiol proton is acidic and can be readily deprotonated. |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on data from analogous compounds.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the bromophenyl ring. A broad singlet at a downfield chemical shift (δ > 13 ppm) would be indicative of the N-H proton of the thione tautomer.[3]

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum would display distinct signals for the eight carbon atoms. Key signals would include two carbons in the oxadiazole ring (C2 and C5) in the range of δ 160-180 ppm, with the C=S carbon appearing at the lower end of this range. The carbons of the bromophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom being deshielded.[3]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum would be characterized by the absence of a distinct S-H stretching band (around 2550-2600 cm⁻¹) and the presence of a C=S stretching vibration (around 1250-1020 cm⁻¹), further supporting the predominance of the thione tautomer. Other significant peaks would include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching.[8]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Synthesis of this compound

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry.[7][9] The most common and efficient method involves the reaction of an acid hydrazide with carbon disulfide in a basic medium, followed by acidification.

Experimental Protocol

This protocol is a generalized procedure adapted for the synthesis of the title compound.

Step 1: Synthesis of 2-Bromobenzohydrazide

-

To a solution of methyl 2-bromobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (80%, 3-4 equivalents).

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess solvent under reduced pressure.

-

Pour the resulting residue into cold water to precipitate the 2-bromobenzohydrazide.

-

Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Step 2: Synthesis of this compound

-